Cas no 2302489-63-8 (2,3-dichloro-4-methylbenzene-1-sulfonyl fluoride)

2,3-Dichloro-4-methylbenzene-1-sulfonyl fluoride is a versatile sulfonyl fluoride derivative with applications in organic synthesis and medicinal chemistry. Its key advantages include high reactivity as an electrophile, making it valuable for selective sulfonylation reactions. The dichloro and methyl substituents enhance its stability and modulate electronic properties, facilitating controlled functionalization. The sulfonyl fluoride moiety is particularly useful in click chemistry and bioconjugation, offering hydrolytic stability compared to sulfonyl chlorides. This compound serves as a key intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty materials. Its robust structure ensures compatibility with a range of reaction conditions, enabling precise modifications for target applications.
2,3-dichloro-4-methylbenzene-1-sulfonyl fluoride structure
2302489-63-8 structure
Product name:2,3-dichloro-4-methylbenzene-1-sulfonyl fluoride
CAS No:2302489-63-8
MF:C7H5Cl2FO2S
Molecular Weight:243.082802534103
CID:6250167
PubChem ID:165680773

2,3-dichloro-4-methylbenzene-1-sulfonyl fluoride 化学的及び物理的性質

名前と識別子

    • 2,3-dichloro-4-methylbenzene-1-sulfonyl fluoride
    • EN300-1583667
    • 2302489-63-8
    • インチ: 1S/C7H5Cl2FO2S/c1-4-2-3-5(13(10,11)12)7(9)6(4)8/h2-3H,1H3
    • InChIKey: RNOGUUXJCIJBKE-UHFFFAOYSA-N
    • SMILES: ClC1C(=C(C)C=CC=1S(=O)(=O)F)Cl

計算された属性

  • 精确分子量: 241.9371341g/mol
  • 同位素质量: 241.9371341g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 275
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.3
  • トポロジー分子極性表面積: 42.5Ų

2,3-dichloro-4-methylbenzene-1-sulfonyl fluoride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1583667-0.05g
2,3-dichloro-4-methylbenzene-1-sulfonyl fluoride
2302489-63-8
0.05g
$780.0 2023-06-04
Enamine
EN300-1583667-0.1g
2,3-dichloro-4-methylbenzene-1-sulfonyl fluoride
2302489-63-8
0.1g
$817.0 2023-06-04
Enamine
EN300-1583667-1.0g
2,3-dichloro-4-methylbenzene-1-sulfonyl fluoride
2302489-63-8
1g
$928.0 2023-06-04
Enamine
EN300-1583667-10000mg
2,3-dichloro-4-methylbenzene-1-sulfonyl fluoride
2302489-63-8
10000mg
$3992.0 2023-09-24
Enamine
EN300-1583667-0.25g
2,3-dichloro-4-methylbenzene-1-sulfonyl fluoride
2302489-63-8
0.25g
$855.0 2023-06-04
Enamine
EN300-1583667-100mg
2,3-dichloro-4-methylbenzene-1-sulfonyl fluoride
2302489-63-8
100mg
$817.0 2023-09-24
Enamine
EN300-1583667-50mg
2,3-dichloro-4-methylbenzene-1-sulfonyl fluoride
2302489-63-8
50mg
$780.0 2023-09-24
Enamine
EN300-1583667-250mg
2,3-dichloro-4-methylbenzene-1-sulfonyl fluoride
2302489-63-8
250mg
$855.0 2023-09-24
Enamine
EN300-1583667-5.0g
2,3-dichloro-4-methylbenzene-1-sulfonyl fluoride
2302489-63-8
5g
$2692.0 2023-06-04
Enamine
EN300-1583667-0.5g
2,3-dichloro-4-methylbenzene-1-sulfonyl fluoride
2302489-63-8
0.5g
$891.0 2023-06-04

2,3-dichloro-4-methylbenzene-1-sulfonyl fluoride 関連文献

2,3-dichloro-4-methylbenzene-1-sulfonyl fluorideに関する追加情報

Introduction to 2,3-dichloro-4-methylbenzene-1-sulfonyl fluoride (CAS No: 2302489-63-8)

2,3-dichloro-4-methylbenzene-1-sulfonyl fluoride is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural properties and potential applications. This compound, identified by the CAS number 2302489-63-8, belongs to the class of sulfonyl fluorides, which are widely recognized for their utility in synthetic chemistry and drug development. The presence of both chlorine and methyl substituents on the benzene ring, along with the sulfonyl fluoride group, makes this molecule a versatile intermediate in the synthesis of more complex chemical entities.

The structural framework of 2,3-dichloro-4-methylbenzene-1-sulfonyl fluoride consists of a benzene ring substituted at positions 2 and 3 with chlorine atoms, and at position 4 with a methyl group. The sulfonyl fluoride group is attached at the 1-position of the ring. This specific arrangement imparts distinct reactivity patterns that are exploited in various synthetic transformations. The electron-withdrawing nature of the sulfonyl group and the electron-donating effect of the methyl group create a balance that influences the compound's interactions with other molecules.

In recent years, there has been growing interest in sulfonyl fluorides due to their role as key intermediates in the synthesis of biologically active compounds. The fluorine atom in sulfonyl fluorides enhances the lipophilicity and metabolic stability of molecules, making them attractive for drug development. Specifically, 2,3-dichloro-4-methylbenzene-1-sulfonyl fluoride has been explored as a precursor in the synthesis of sulfonamide derivatives, which are known for their broad spectrum of biological activities.

One of the most compelling aspects of 2,3-dichloro-4-methylbenzene-1-sulfonyl fluoride is its utility in cross-coupling reactions. These reactions are fundamental in constructing complex organic molecules and have been pivotal in the development of modern pharmaceuticals. The sulfonyl fluoride group can be selectively converted into other functional groups such as sulfonamides or thiols through nucleophilic substitution reactions. This adaptability makes it a valuable tool for synthetic chemists.

Recent studies have highlighted the role of 2,3-dichloro-4-methylbenzene-1-sulfonyl fluoride in the synthesis of novel therapeutic agents. For instance, researchers have utilized this compound to develop inhibitors targeting specific enzymes involved in inflammatory pathways. The chlorine substituents on the benzene ring facilitate further functionalization, allowing for the creation of highly specific molecular probes. These probes are essential for understanding biological processes at a molecular level and for identifying potential drug targets.

The compound's reactivity also makes it useful in material science applications. For example, it has been employed in the synthesis of advanced polymers and coatings where sulfonyl groups contribute to enhanced durability and chemical resistance. The ability to modify its structure further enhances its applicability across different domains.

In terms of synthetic methodologies, 2,3-dichloro-4-methylbenzene-1-sulfonyl fluoride can be synthesized through multiple routes depending on the desired purity and scale of production. Common methods involve halogenation reactions followed by sulfonylation using fluorinating agents. Advances in catalytic systems have improved the efficiency and selectivity of these reactions, making it easier to obtain high yields of the target compound.

The safety profile of 2,3-dichloro-4-methylbenzene-1-sulfonyl fluoride is another critical consideration. While it is not classified as a hazardous material under standard regulations, proper handling procedures must be followed to ensure safe laboratory practices. This includes using appropriate personal protective equipment (PPE) such as gloves and goggles when handling this compound.

Future research directions for 2,3-dichloro-4-methylbenzene-1-sulfonyl fluoride may focus on expanding its applications in drug discovery and materials science. The increasing demand for sustainable synthetic methods could also drive innovation in how this compound is produced and utilized. By leveraging green chemistry principles, researchers aim to develop more environmentally friendly processes that minimize waste and energy consumption.

In conclusion,2,3-dichloro-4-methylbenzene-1-sulfonyl fluoride (CAS No: 2302489-63-8) represents a significant advancement in chemical synthesis with broad implications for pharmaceuticals and materials science. Its unique structural features and reactivity make it an indispensable tool for researchers seeking to develop novel compounds with tailored properties.

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